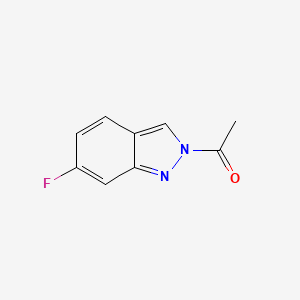

2-acetyl-6-fluoro-2H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(6-fluoroindazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-6(13)12-5-7-2-3-8(10)4-9(7)11-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIAXIBCMAWSLAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C2C=CC(=CC2=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401279894 | |

| Record name | Ethanone, 1-(6-fluoro-2H-indazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401279894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355171-97-9 | |

| Record name | Ethanone, 1-(6-fluoro-2H-indazol-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355171-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(6-fluoro-2H-indazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401279894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Acetyl 6 Fluoro 2h Indazole Derivatives

Influence of Fluoro Group on Biological Activity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.gov In the context of indazole derivatives, the presence and position of a fluoro substituent have been shown to be critical determinants of biological activity. Fluorine's unique properties, such as its high electronegativity and ability to form hydrogen bonds, can significantly influence how a molecule interacts with its biological target. nih.gov

Research has consistently demonstrated that the specific placement of a fluorine atom on the indazole ring can dramatically alter a compound's potency and selectivity. SAR studies reveal that this is not merely a general electronic effect but a specific positional one, where fluorine at one position may confer significant activity while its presence at another is detrimental.

A notable example is seen in the inhibition of Rho kinase (ROCK1). A comparative study of fluorinated indazoles showed that while a fluorine atom at the C4 position resulted in low potency (IC₅₀ of 2500 nM), relocating it to the C6 position, as in a 6-fluoroindazole derivative, enhanced the ROCK1 inhibitory potency by a significant margin, achieving an IC₅₀ value of 14 nM. nih.gov This highlights the critical role of the C6 position for favorable interactions within the kinase's active site. The number of fluorine atoms also plays a role; for instance, increasing the number of fluorine atoms on the indazole scaffold has been correlated with increased inhibitory potency against nitric oxide synthase (NOS). nih.gov

The table below summarizes the positional influence of fluorine on the biological activity of selected indazole derivatives.

| Compound Scaffold | Fluorine Position | Target | Biological Activity (IC₅₀) | Reference |

| Indazole | C4 | ROCK1 | 2500 nM | nih.gov |

| Indazole | C6 | ROCK1 | 14 nM | nih.gov |

| Indazole | C5 | RIP2 Kinase | Potent Inhibition | nih.gov |

| Indazole | Multiple | nNOS | High Selective Inhibition | nih.gov |

Role of Acetyl Moiety in Activity Modulation

The acetyl group at the N-2 position of the 2H-indazole ring forms an N-acetyl amide linkage. While direct SAR studies on 2-acetyl-6-fluoro-2H-indazole are not extensively detailed in the available literature, the role of acyl and amide groups on the indazole scaffold provides significant insights into the potential function of the acetyl moiety.

The N-acetyl group can influence the molecule's activity in several ways:

Conformational Effects: It can lock the molecule into a specific conformation that is favorable for binding to a biological target.

Solubility and Bioavailability: The acetyl group can alter the physicochemical properties of the parent molecule, such as its solubility and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Direct Interaction: The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's active site. Molecular docking studies on other indazole amides have shown that the carbonyl oxygen can form hydrogen bonds with key residues like TYR58 and TRP173 in certain enzymes.

Furthermore, SAR studies on indazole-3-carboxamides have revealed that the specific regiochemistry of the amide linker is critical for activity. nih.gov For example, an indazole-3-carboxamide was found to be a potent inhibitor of calcium influx, while its reverse amide isomer was completely inactive, demonstrating the directional importance of the amide bond for biological function. nih.gov This underscores that the N-acetyl group in this compound likely plays a specific, directional role in molecular interactions. In some molecular contexts, N-acetylation can also serve as a prodrug strategy, where the acetyl group renders a molecule temporarily inactive until it is hydrolyzed in vivo to release the active, non-acetylated compound. nih.gov

Impact of 2H-Indazole Scaffold on Molecular Interactions

The 2H-indazole scaffold is not merely a passive framework but an active contributor to the molecule's biological profile. rsc.orgnih.gov It is recognized as a privileged scaffold precisely because its structural and electronic features facilitate favorable interactions with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes. pnrjournal.comnih.gov

The bicyclic, aromatic nature of the indazole ring allows it to participate in various non-covalent interactions that are fundamental to ligand-protein binding:

π-π Stacking: The aromatic system can engage in π-π stacking interactions with aromatic amino acid residues such as tyrosine (Tyr), phenylalanine (Phe), and tryptophan (Trp) in a target's binding pocket. researchgate.net

Hydrophobic Interactions: The benzene (B151609) portion of the scaffold contributes to the molecule's hydrophobicity, enabling it to fit into and interact with hydrophobic pockets within a protein. nih.gov

Hydrogen Bonding: The nitrogen atoms of the pyrazole (B372694) ring can act as hydrogen bond acceptors, a common and critical interaction for anchoring a ligand to its target. researchgate.net

Shape Complementarity: The rigid, planar structure of the indazole ring provides a defined shape that can fit snugly into specific binding sites, contributing to both potency and selectivity.

Computational Chemistry Approaches in SAR/SPR

Computational methods are indispensable tools for elucidating the complex relationships between a molecule's structure and its activity. Techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis provide atomic-level insights and predictive models that guide the rational design of more effective derivatives.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. For indazole derivatives, these studies have been instrumental in understanding their mechanism of action. Docking analyses have successfully predicted binding modes, identified key interacting amino acid residues, and explained the observed SAR data.

For instance, docking studies on various indazole derivatives have revealed:

Key Hydrogen Bonds: The formation of hydrogen bonds between the indazole nitrogen atoms or substituent groups (like the acetyl carbonyl) and specific residues in the active site is a recurring theme. nih.gov

Hydrophobic Interactions: Simulations often show the indazole ring nestled within a hydrophobic pocket, maximizing van der Waals forces. nih.gov

Binding Energy Correlation: A strong correlation is often found between the calculated binding energy from docking scores and the experimentally observed biological potency (e.g., IC₅₀ values), validating the docking model. nih.gov

The table below illustrates findings from molecular docking studies on various indazole derivatives, highlighting the common types of interactions observed.

| Indazole Derivative Class | Target Protein | Key Interacting Residues | Types of Interactions | Reference |

| 1H-Indazole amides | Phytopathogenic fungi | TYR58, TRP173 | Hydrogen bonding | dundee.ac.uk |

| 2H-Indazole derivatives | Human COX-2 | Not specified | Similar binding mode to rofecoxib | researchgate.net |

| 3-Carboxamide indazoles | Renal cancer protein (6FEW) | Not specified | High binding energy observed | nih.gov |

| Indazole compounds | SAH/MTAN | ASP197, PHE151, ILE152 | Hydrogen bonding, Hydrophobic | nih.gov |

QSAR analysis establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By analyzing various physicochemical properties and structural features (descriptors), QSAR models can predict the activity of novel compounds and identify the key features driving potency.

For indazole derivatives, 3D-QSAR studies have been particularly insightful. These models generate contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. researchgate.net

Steric Maps: These maps indicate where bulky groups enhance or diminish activity. For example, a green contour in a specific region would suggest that adding a larger substituent there would increase potency.

Electrostatic Maps: These maps show where positive or negative electrostatic potential is preferred. A blue contour might indicate that an electron-withdrawing group (like fluorine) is beneficial at that position, while a red contour would favor an electron-donating group.

QSAR studies on indazole derivatives have successfully correlated structural features with inhibitory activity against targets like Hypoxia-inducible factor-1α (HIF-1α) and have been used to rationalize the selective activity of indazole estrogens. researchgate.net These models serve as a powerful predictive tool, enabling the prioritization of synthetic targets and accelerating the drug discovery process. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For indazole derivatives, DFT calculations provide valuable insights into molecular geometry, electronic properties, and reactivity.

Researchers utilize DFT to calculate various molecular descriptors that are crucial for understanding the SAR of indazole compounds. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical hardness, and softness. The HOMO energy is associated with the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an important indicator of molecular stability and reactivity.

For instance, in studies of other indazole derivatives, DFT calculations at levels like B3LYP/6-311+G(d,p) have been employed to optimize molecular geometries and compute electronic properties. These calculations help in identifying the most stable conformations and understanding the distribution of electron density within the molecule, which is critical for predicting sites of interaction with biological targets. The presence of a fluorine atom at the 6-position and an acetyl group at the 2-position of the 2H-indazole core would significantly influence these electronic properties. The electron-withdrawing nature of the fluorine atom can affect the aromaticity and the charge distribution of the benzene ring, while the acetyl group influences the electronic environment of the pyrazole part of the indazole system.

DFT calculations have also been instrumental in mechanistic studies of reactions involving 2H-indazoles, such as C-H functionalization, providing insights into the reaction pathways and transition states. This information is vital for the rational design and synthesis of novel derivatives with desired properties.

Table 1: Representative Global Reactivity Descriptors Calculated by DFT for Indazole Derivatives

| Descriptor | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate an electron. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept an electron. |

| HOMO-LUMO Energy Gap | ΔE | Indicator of chemical reactivity and stability. |

| Electronegativity | χ | Describes the power of an atom to attract electrons. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

| Chemical Softness | S | Reciprocal of hardness, indicates higher reactivity. |

Note: The values for these descriptors would be specific to this compound and would require a dedicated DFT study.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. In the context of drug discovery and medicinal chemistry, MD simulations are invaluable for studying the interactions between a ligand, such as a this compound derivative, and its biological target, typically a protein or enzyme.

MD simulations can provide a detailed, time-resolved view of the binding process, revealing the dynamic nature of the ligand-receptor complex. These simulations are often used to refine the binding poses of ligands obtained from molecular docking studies and to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone.

For various indazole derivatives, MD simulations have been employed to investigate their binding stability within the active site of target proteins. For example, in a study on thiazolyl-indazole derivatives as potential inhibitors for the SARS-CoV-2 main protease (MPro), unrestrained MD simulations were conducted using software suites like AMBER to analyze the stability of the ligand-protein complexes over time. nih.gov Such simulations help in understanding the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the complex.

The insights gained from MD simulations are crucial for SAR and SPR studies. By simulating the behavior of a series of related compounds, researchers can understand how different functional groups contribute to binding affinity and selectivity. For this compound, MD simulations could be used to predict its binding mode to a specific target and to assess the stability of the resulting complex. The fluoro and acetyl groups would play a significant role in defining the interaction profile of the molecule. For instance, the fluorine atom could participate in halogen bonding or other specific interactions, while the acetyl group could act as a hydrogen bond acceptor.

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations of Ligand-Protein Complexes

| Parameter | Description |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the ligand and protein over time, indicating the stability of the complex. |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual residues or atoms, highlighting flexible regions of the protein or ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation. |

| Binding Free Energy Calculation (e.g., MM-PBSA/GBSA) | Estimates the free energy of binding, providing a quantitative measure of binding affinity. |

By applying these computational methodologies, a deeper understanding of the SAR and SPR of this compound derivatives can be achieved, guiding the future design of more potent and selective molecules for various therapeutic applications.

Advanced Research Applications of 2 Acetyl 6 Fluoro 2h Indazole

Target Identification and Validation in Biological Systems

The identification and validation of biological targets are crucial first steps in the drug discovery and development process. For 2-acetyl-6-fluoro-2H-indazole, this involves pinpointing the specific enzymes, receptors, or other biomolecules with which it interacts to elicit a biological response.

Enzyme Inhibition Studies

While the broader class of 2H-indazoles has been investigated for the inhibition of various enzymes, specific inhibitory data for this compound is not extensively detailed in publicly available scientific literature. However, related 2H-indazole derivatives have shown potent inhibitory activity against enzymes such as myeloperoxidase (MPO) nih.gov. For instance, a study on a series of 2H-indazoles revealed that compounds with small substituents at the N2 position were among the most active inhibitors nih.gov. Computational docking studies of these related compounds indicated that the 2H-indazole scaffold can stack over the heme of MPO, with substituents at the N2 position extending into hydrophobic pockets nih.gov.

Another significant area of research for indazole derivatives is the inhibition of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. A series of substituted 2-phenyl-2H-indazole-7-carboxamides were synthesized and evaluated as potent PARP inhibitors, with some analogs displaying excellent enzyme inhibition with IC50 values in the nanomolar range nih.gov.

It is important to note that while these findings for related compounds are promising, specific IC50 values and detailed enzyme inhibition profiles for this compound require further dedicated investigation.

Receptor Binding Assays

Mechanistic Investigations of Biological Action

Understanding the mechanism of action of a compound provides insight into how it exerts its biological effects at a molecular level. For the broader class of 2H-indazoles, mechanistic studies have often been linked to their enzyme inhibitory activities. For example, the anti-inflammatory potential of some 2H-indazole derivatives has been linked to the inhibition of cyclooxygenase-2 (COX-2) mdpi.com.

The biological activities of indazole-containing compounds are diverse, ranging from antimicrobial and anti-inflammatory to anticancer effects mdpi.comresearchgate.net. However, specific mechanistic investigations detailing the biological action of this compound are not currently available in published research. Further studies are needed to elucidate the precise molecular pathways modulated by this particular compound.

Development of Advanced Analytical Methods for Detection and Quantification

Advanced analytical methods are crucial for the detection and quantification of compounds in various matrices, including biological samples and pharmaceutical formulations. The development of such methods for this compound would likely involve techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS). These methods would be essential for pharmacokinetic studies, metabolism research, and quality control in any potential future applications. At present, specific, validated analytical methods for the detection and quantification of this compound are not described in the scientific literature.

Exploration in Materials Science and Other Non-Biological Fields

While the primary focus of research on indazole derivatives has been in the biological and medicinal fields, the unique photophysical and electronic properties of heterocyclic compounds can also lend themselves to applications in materials science. Potential areas of exploration could include their use as organic light-emitting diode (OLED) materials, components of photovoltaic cells, or as functional materials in other electronic devices. However, there is currently no published research specifically exploring the applications of this compound in materials science or other non-biological fields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-acetyl-6-fluoro-2H-indazole, and how can reaction conditions be optimized for yield?

- Methodology : Multi-step synthesis typically involves halogenation (fluorination at the 6-position) followed by acetylation. For example, intermediates like 6-fluoro-2H-indazole may first be synthesized via diazotization of substituted anilines, followed by cyclization. Acetylation can be achieved using acetic anhydride or acetyl chloride under reflux in ethanol or THF. Optimization may involve adjusting stoichiometry, catalyst selection (e.g., BF₃·Et₂O for acetylation), or temperature control to minimize side reactions .

- Data Analysis : Monitor reaction progress via TLC or HPLC. Yield improvements (e.g., from 60% to 85%) can be achieved by replacing conventional heating with microwave-assisted synthesis, as demonstrated in analogous benzothiazole syntheses .

Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic methods?

- Methodology :

- NMR : Use - and -NMR to confirm acetyl (δ ~2.6 ppm for CH₃, ~168 ppm for C=O) and fluorine substitution (splitting patterns in aromatic regions). -NMR can resolve fluorine’s electronic environment (δ ~-110 ppm for aromatic F) .

- X-ray Crystallography : Employ SHELX software for structure refinement. For example, monoclinic crystal systems (space group , ) observed in related indazole derivatives validate bond lengths and angles .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

- Methodology :

- Antimicrobial Activity : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare with controls like ciprofloxacin .

- Cytotoxicity : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Fluorinated indazoles often show enhanced membrane permeability due to fluorine’s electronegativity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps, Fukui indices) for nucleophilic/electrophilic sites .

- Docking Studies : Use AutoDock Vina to simulate binding to targets like kinases or GPCRs. For example, fluorine’s role in hydrogen bonding with active-site residues (e.g., Thr145 in CDK2) can be modeled .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated indazoles?

- Methodology :

- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ variations in cytotoxicity assays). Confounding factors may include solvent polarity (DMSO vs. water) or cell line heterogeneity .

- SAR Studies : Systematically modify substituents (e.g., replacing acetyl with nitro groups) to isolate fluorine’s contribution. For example, 6-fluoro-2-methyl-2H-indazole derivatives show distinct activity profiles versus non-fluorinated analogs .

Q. How can regioselective functionalization of this compound be achieved for SAR exploration?

- Methodology :

- Protection/Deprotection : Protect the acetyl group with tert-butyldimethylsilyl (TBDMS) to direct electrophilic substitution (e.g., bromination at the 4-position) .

- Cross-Coupling : Use Suzuki-Miyaura reactions with Pd(PPh₃)₄ to introduce aryl/heteroaryl groups at vacant positions. Fluorine’s electron-withdrawing effect enhances oxidative addition efficiency .

Q. What advanced analytical techniques quantify trace impurities in this compound batches?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.